3-Bromo-6-ethyl-2-fluorobenzoic acid
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Overview
Description
3-Bromo-6-ethyl-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, ethyl, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-ethyl-2-fluorobenzoic acid can be achieved through several steps, starting from commercially available precursors. One common method involves the bromination of 6-ethyl-2-fluorobenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-ethyl-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, borane), solvents (e.g., tetrahydrofuran, ether).
Major Products Formed
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: this compound derivatives with oxidized side chains.
Reduction: Reduced forms of this compound, such as alcohols or aldehydes.
Scientific Research Applications
3-Bromo-6-ethyl-2-fluorobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Materials Science: It is utilized in the design and synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethyl-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the bromine, ethyl, and fluorine substituents can enhance its binding affinity and specificity for the target molecules. The molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluorobenzoic acid
- 2-Bromo-6-fluorobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
Uniqueness
3-Bromo-6-ethyl-2-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 6-position, in particular, can affect its steric and electronic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H8BrFO2 |
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Molecular Weight |
247.06 g/mol |
IUPAC Name |
3-bromo-6-ethyl-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H8BrFO2/c1-2-5-3-4-6(10)8(11)7(5)9(12)13/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
KKZNMCORXBZLHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Br)F)C(=O)O |
Origin of Product |
United States |
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